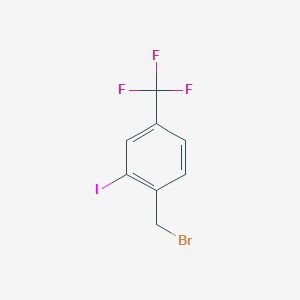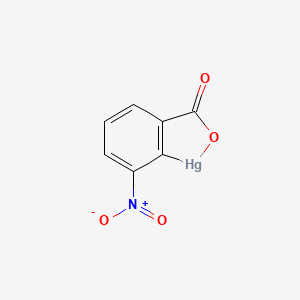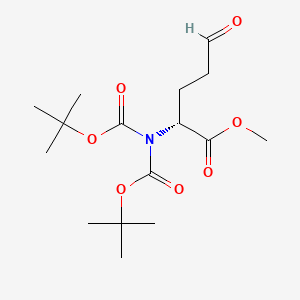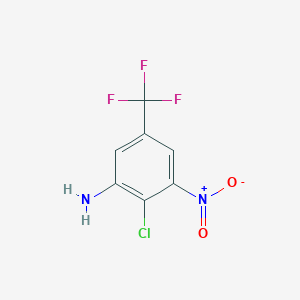
2-Chloro-3-nitro-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
“2-Chloro-3-nitro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C6H2ClF3N2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-nitro-5-(trifluoromethyl)aniline” consists of a benzene ring with a nitro group (-NO2), a trifluoromethyl group (-CF3), and an aniline group (-NH2) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-nitro-5-(trifluoromethyl)aniline” include a molecular weight of 226.54 , a liquid state at 20 degrees Celsius , a flash point of 100 degrees Celsius , and a specific gravity of 1.61 . It appears as a light yellow to yellow-green to brown clear liquid .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2-Chloro-3-nitro-5-(trifluoromethyl)aniline: is a key intermediate in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are extensively used in the agrochemical industry . These compounds are crucial for the protection of crops from pests. The introduction of fluazifop-butyl , a TFMP derivative, marked the beginning of the use of these compounds in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Applications
In the pharmaceutical sector, several TFMP derivatives, which share a structural motif with 2-Chloro-3-nitro-5-(trifluoromethyl)aniline , have been approved for market use. These compounds are found in both pharmaceutical and veterinary products, with five pharmaceutical and two veterinary products containing the TFMP moiety . Many more candidates are currently undergoing clinical trials, indicating a growing interest in this compound’s potential.
Synthesis of Organic Compounds
The unique physicochemical properties of the fluorine atom in TFMP derivatives make them valuable in the development of organic compounds. The presence of fluorine can significantly affect the biological activities and physical properties of these compounds, making them an important research topic in organic chemistry .
Functional Materials
Advancements in functional materials have been facilitated by the development of fluorinated organic chemicals, including TFMP derivatives. These materials are finding applications in various high-tech industries due to their unique characteristics imparted by the fluorine content .
Animal Health Products
The veterinary industry also benefits from the use of TFMP derivatives. Two animal health products containing the TFMP moiety have been successfully introduced to the market, and their efficacy in treating various conditions is under continuous study .
Chemical Synthesis Studies
2-Chloro-3-nitro-5-(trifluoromethyl)aniline: may also be used in chemical synthesis studies to explore new reactions and synthesize novel compounds. Its role as an intermediate can lead to the development of new synthetic pathways and materials .
Crop Protection
More than 50% of the pesticides introduced in the last two decades are fluorinated, with a significant number containing the trifluoromethyl group. This highlights the importance of compounds like 2-Chloro-3-nitro-5-(trifluoromethyl)aniline in the ongoing development of more effective and efficient crop protection solutions .
Discovery Chemistry
The compound’s role in discovery chemistry cannot be overstated. As the demand for novel compounds with improved efficacy grows, intermediates like 2-Chloro-3-nitro-5-(trifluoromethyl)aniline are invaluable for the exploration of new chemical entities that could lead to breakthroughs in various fields of chemistry .
Wirkmechanismus
Target of Action
Similar compounds with trifluoromethyl groups have been used in the pharmaceutical and agrochemical industries, indicating potential biological targets .
Mode of Action
The trifluoromethyl group in similar compounds is known to interact with biological targets, leading to various pharmacological activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-6-4(12)1-3(7(9,10)11)2-5(6)13(14)15/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNANBWWSGPRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591059 | |
| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitro-5-(trifluoromethyl)aniline | |
CAS RN |
887267-85-8 | |
| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




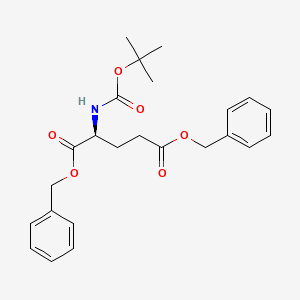
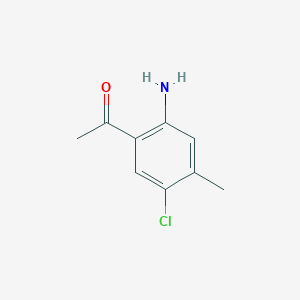
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol](/img/structure/B1628235.png)
![1-[(2-Methylpropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1628236.png)
![1-{[(2-Bromophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628237.png)

